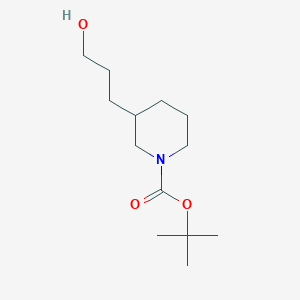

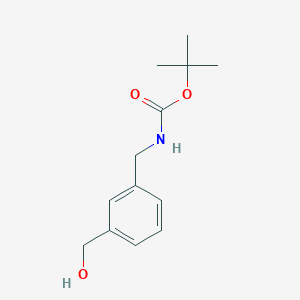

叔丁基 3-羟基-4-苯基哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

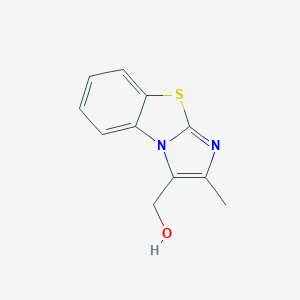

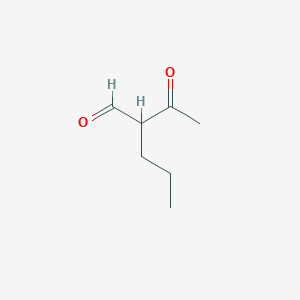

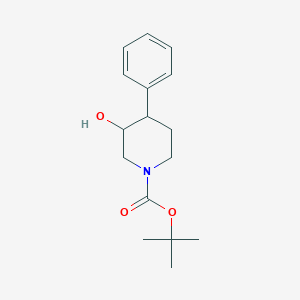

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is related to a family of compounds that are used in various synthetic transformations and have applications in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, a selective monoalkylation under phase transfer conditions has been reported, which emphasizes the high preference for 3-O-alkylation and avoids diether formation even with an excess of reagents . Additionally, stereoselective syntheses have been developed to produce cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, utilizing L-selectride and the Mitsunobu reaction . Other related compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, have been synthesized from commercially available starting materials through a series of reactions including nucleophilic substitution and oxidation, with high overall yields .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of a 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivative was determined, revealing that the molecules exist in a chair conformation in the solid state . Another study confirmed the structure of a tert-butyl piperazine-1-carboxylate derivative by single crystal XRD data, showing the compound crystallized in the monoclinic crystal system .

Chemical Reactions Analysis

Tert-butyl phenylazocarboxylates, closely related to the compound of interest, undergo nucleophilic substitutions and radical reactions. These reactions include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, facilitated by the tert-butyloxycarbonylazo group . The addition of tert-butylisonitrile at the carbonyl group of 3-hydroxypiperidin-4-ones has also been studied, providing a method for synthesizing 3-hydroxyisonipecotic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate derivatives can be inferred from related compounds. For instance, the interaction of axial hydroxyl groups with axial methyl groups in certain piperidine derivatives causes a downfield shift in the methyl proton NMR signal, and IR spectra indicate the presence of non-chair forms stabilized by intramolecular hydrogen bonds . The molecular electrostatic potential and frontier molecular orbital analyses of a tert-butyl piperidine-1-carboxylate derivative were performed using computational methods, providing insights into the reactivity of the compound .

科学研究应用

Field

This compound is used in the field of Proteolysis Targeting Chimera (PROTAC) development .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Results

Synthetic Opioid Analgesic

Field

This compound is also known as “tert-butyl noroxycodone” and is used in the field of pain management .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is a synthetic opioid analgesic that has gained significant attention in recent years due to its potential therapeutic effects.

Results

Illicit Fentanyl Manufacture

Field

This compound is used in the field of illicit drug manufacture , specifically for the synthesis of fentanyl .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is one of the precursors that can be used for the manufacture of fentanyl and its analogues .

Method of Application

This compound is used in one of the synthesis routes for fentanyl. The exact method would depend on the specific synthesis route being used .

Chemical Research

Field

This compound is used in the field of chemical research .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is a chemical compound that can be used in various research applications .

Method of Application

The method of application would depend on the specific research context. It could be used as a reagent, a building block for more complex molecules, or a reference compound for analytical methods .

Results

The results would depend on the specific research context. In general, the use of this compound can contribute to the advancement of chemical research .

International Control of Illicit Fentanyl Manufacture

Field

This compound is used in the field of international control of illicit drug manufacture , specifically for the synthesis of fentanyl .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control to prevent its diversion from licit industry and to increase the risk and costs for traffickers to source these chemicals for their illicit business .

Method of Application

This compound is used in one of the synthesis routes for fentanyl. The exact method would depend on the specific synthesis route being used .

Chemical Research

Field

This compound is used in the field of chemical research .

Application

“Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate” is a chemical compound that can be used in various research applications .

Method of Application

The method of application would depend on the specific research context. It could be used as a reagent, a building block for more complex molecules, or a reference compound for analytical methods .

Results

The results would depend on the specific research context. In general, the use of this compound can contribute to the advancement of chemical research .

安全和危害

This compound is classified under GHS07 and GHS09. It has hazard statements H315, H317, H319, and H410. Precautionary statements include P261, P264, P273, P280, P302 + P352, and P305 + P351 + P338 . It is also classified under Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

属性

IUPAC Name |

tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNKSGVMOCONJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609313 |

Source

|

| Record name | tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

CAS RN |

1000931-04-3 |

Source

|

| Record name | tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。